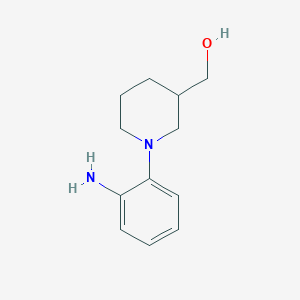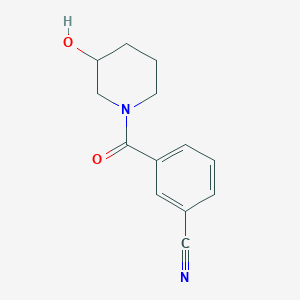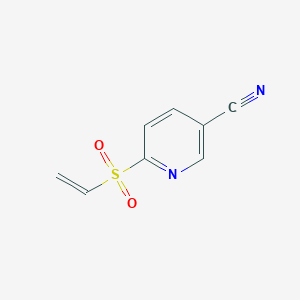
4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid
Descripción general
Descripción
4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid, commonly referred to as DMPCA, is a synthetic organic compound that has been used in a variety of scientific and medical applications. DMPCA is a type of pyrrole-2-carboxylic acid, which is a class of compounds that contain a five-membered heterocyclic ring. It is a colorless solid, and is soluble in polar organic solvents such as ethanol and dimethyl sulfoxide. DMPCA has been studied for its potential applications in drug discovery, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
1. Antitubulin Agents
4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid and its related compounds have been studied for their potential as antitubulin agents. These compounds target the colchicine site of tubulin, playing a significant role in microtubule depolymerization activity. This activity is particularly influenced by the presence of an acceptor for Cys241β in the hydrophobic subpocket A. Such compounds are promising in the context of cancer research due to their ability to disrupt microtubules, a critical component in cell division and cancer progression (Da et al., 2013).
2. Fungicidal and Insecticidal Activities
Derivatives of 4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid have shown promising fungicidal and insecticidal activities. These findings are significant for agricultural applications, offering potential new tools for pest control (Liu, Li, & Li, 2004).
3. Hydrogen Bonding and Molecular Structure
The study of similar pyrrole compounds has also provided insights into hydrogen bonding and molecular structure. These studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields like material science and pharmaceuticals (Prayzner et al., 1996).
4. Solid Thermo-Responsive Material
An aryl-substituted pyrrole derivative exhibited unique fluorescence in the solid state, making it a potential candidate for thermo-responsive material in temperature monitoring devices. This property stems from its molecular design and the specific aggregation form when crystallized from dimethyl formamide (DMF) (Han et al., 2013).
5. Intramolecular Hydrogen Bonding
Further research on similar pyrrole compounds has led to insights into intramolecular hydrogen bonding and the crystal structures of these molecules. Such studies are valuable for the development of new materials and understanding the molecular interactions at play (Silva et al., 2006).
Propiedades
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-17-11-4-3-8(6-12(11)18-2)9-5-10(13(15)16)14-7-9/h3-7,14H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKNDNXMQVCFNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CNC(=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do these pyrrole derivatives exert their antitumor effects? What is their mechanism of action?
A1: Research indicates that these compounds function as potent microtubule depolymerizers. [, ] They bind to tubulin, a protein crucial for forming microtubules, which are essential for cell division. This binding disrupts microtubule polymerization, leading to mitotic spindle defects, cell cycle arrest at the G2/M phase, and ultimately, apoptosis (programmed cell death). []
Q2: Have structure-activity relationship (SAR) studies been conducted on these pyrrole derivatives? What do they reveal about crucial structural features for antitumor activity?
A3: Yes, SAR studies have been conducted, specifically focusing on modifications at the C-2 position of the pyrrole ring. These studies identified two distinct binding modes within the colchicine site, with the higher activity mode involving deeper burial within the site and more extensive interactions with tubulin. Notably, a crucial hydrogen bond acceptor for Cys241β in the hydrophobic subpocket A of tubulin was identified as essential for potent microtubule depolymerization. [, ] These findings provide valuable insights for designing novel derivatives with improved antitumor activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



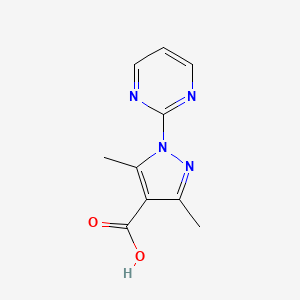


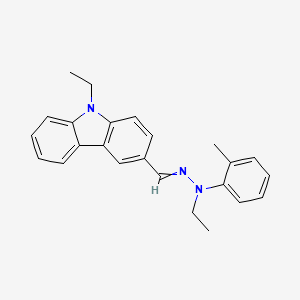

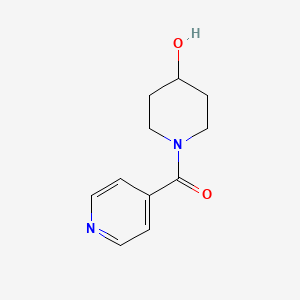
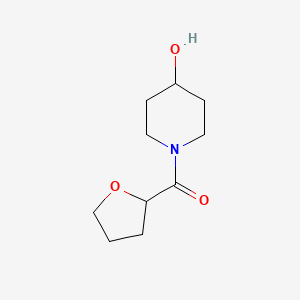

![(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1486574.png)
![2-(4-aminopiperidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1486576.png)
